molecular formula C15H21N5O6 B601539 2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)-propane-1,3-diyl dipropanoate CAS No. 86357-20-2

2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)-propane-1,3-diyl dipropanoate

Cat. No.: B601539
CAS No.: 86357-20-2
M. Wt: 367.36
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Description

2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)-propane-1,3-diyl dipropanoate, also known as this compound, is a useful research compound. Its molecular formula is C15H21N5O6 and its molecular weight is 367.36. The purity is usually > 95%.
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Mechanism of Action

Target of Action

Ganciclovir Dipropionate, also known as 2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)-propane-1,3-diyl dipropanoate or DYT9NI284W, primarily targets the DNA polymerase of the Herpesvirus family , including cytomegalovirus (CMV) . This inhibitory action is highly selective as the drug must be converted to the active form by a virus-encoded cellular enzyme, thymidine kinase (TK) .

Mode of Action

Ganciclovir Dipropionate is a potent inhibitor of the replication of viral DNA. It is converted to its active form, ganciclovir-5’-triphosphate (ganciclovir-TP), by a virus-encoded cellular enzyme, thymidine kinase (TK). Ganciclovir-TP then competitively inhibits the binding of deoxyguanosine triphosphate to DNA polymerase, resulting in the inhibition of viral DNA synthesis .

Biochemical Pathways

The primary biochemical pathway affected by Ganciclovir Dipropionate is the replication of viral DNA. By inhibiting the DNA polymerase, Ganciclovir Dipropionate prevents the virus from replicating its DNA, thereby stopping the virus from multiplying .

Pharmacokinetics

Ganciclovir Dipropionate has a low oral bioavailability of 5% . It is metabolized by guanylate kinase (CMV UL97 gene product) and has an elimination half-life of 2.5–5 hours . Renal clearance is the dominant form of elimination . These properties impact the bioavailability of the drug, influencing its therapeutic efficacy.

Result of Action

The result of Ganciclovir Dipropionate’s action is the inhibition of viral DNA replication. This leads to a decrease in the multiplication of the virus, thereby reducing the severity of the infection . It is used to treat complications from AIDS-associated cytomegalovirus infections .

Action Environment

The action, efficacy, and stability of Ganciclovir Dipropionate can be influenced by various environmental factors. For example, the temperature can affect the stability of Ganciclovir Dipropionate solutions . Furthermore, the patient’s renal function can impact the drug’s elimination, thereby affecting its efficacy .

Biochemical Analysis

Biochemical Properties

Ganciclovir Dipropionate interacts with various enzymes and proteins in the body. The primary mechanism of action against cytomegalovirus (CMV) is the inhibition of the replication of viral DNA by ganciclovir-5’-triphosphate (ganciclovir-TP) . This inhibition includes a selective and potent inhibition of the viral DNA polymerase . Ganciclovir is metabolized to the triphosphate form by primarily three cellular enzymes: (1) a deoxyguanosine kinase induced by CMV-infected cells; (2) guanylate kinase; and (3) phosphoglycerate kinase .

Cellular Effects

Ganciclovir Dipropionate has significant effects on various types of cells and cellular processes. It is a DNA polymerase inhibitor used to treat cytomegalovirus and herpetic keratitis of the eye . It influences cell function by inhibiting the replication of viral DNA, thereby preventing the virus from spreading within the body . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Ganciclovir Dipropionate involves its conversion into an active form within the body. After initial phosphorylation by a virus-encoded cellular enzyme, thymidine kinase (TK), cellular kinases generate the toxic triphosphate form of ganciclovir (GCV) . This active form of the drug then inhibits viral DNA polymerase, disrupting viral DNA synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ganciclovir Dipropionate can change over time. Cells that expressed two copies of the herpes simplex virus thymidine kinase gene metabolized GCV more efficiently, were more sensitive to GCV, and demonstrated improved bystander killing relative to single-copy HSVtk cells

Dosage Effects in Animal Models

The effects of Ganciclovir Dipropionate can vary with different dosages in animal models. Although an in vivo animal model of human cytomegalovirus infection has not been developed, studies of cytomegalovirus infections in animals have demonstrated the antiviral efficacy of Ganciclovir Dipropionate .

Metabolic Pathways

Ganciclovir Dipropionate is involved in several metabolic pathways within the body. Little to no metabolism occurs, and about 90% of plasma ganciclovir is eliminated unchanged in the urine . The drug is primarily metabolized to the triphosphate form by three cellular enzymes .

Transport and Distribution

Ganciclovir Dipropionate is transported and distributed within cells and tissues primarily through renal excretion. The plasma protein binding of ganciclovir is negligible (1–2%), and the volume of distribution is 0.59–0.89 L/kg . Ganciclovir is eliminated mainly through the kidneys by glomerular filtration and active tubular secretion .

Properties

IUPAC Name

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-propanoyloxypropyl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O6/c1-3-10(21)24-5-9(6-25-11(22)4-2)26-8-20-7-17-12-13(20)18-15(16)19-14(12)23/h7,9H,3-6,8H2,1-2H3,(H3,16,18,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXRKIDYWJFGDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(COC(=O)CC)OCN1C=NC2=C1N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50235502
Record name 2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)-propane-1,3-diyl dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50235502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86357-20-2
Record name 2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)-propane-1,3-diyl dipropanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086357202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)-propane-1,3-diyl dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50235502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((2-AMINO-6-OXO-1,6-DIHYDRO-9H-PURIN-9-YL)METHOXY)-PROPANE-1,3-DIYL DIPROPANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYT9NI284W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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